

Synthesis of (8-Bromoquinolin-4-yl)methanol

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Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

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An In-depth Technical Guide to the Synthesis of (8-Bromoquinolin-4-yl)methanol

Abstract

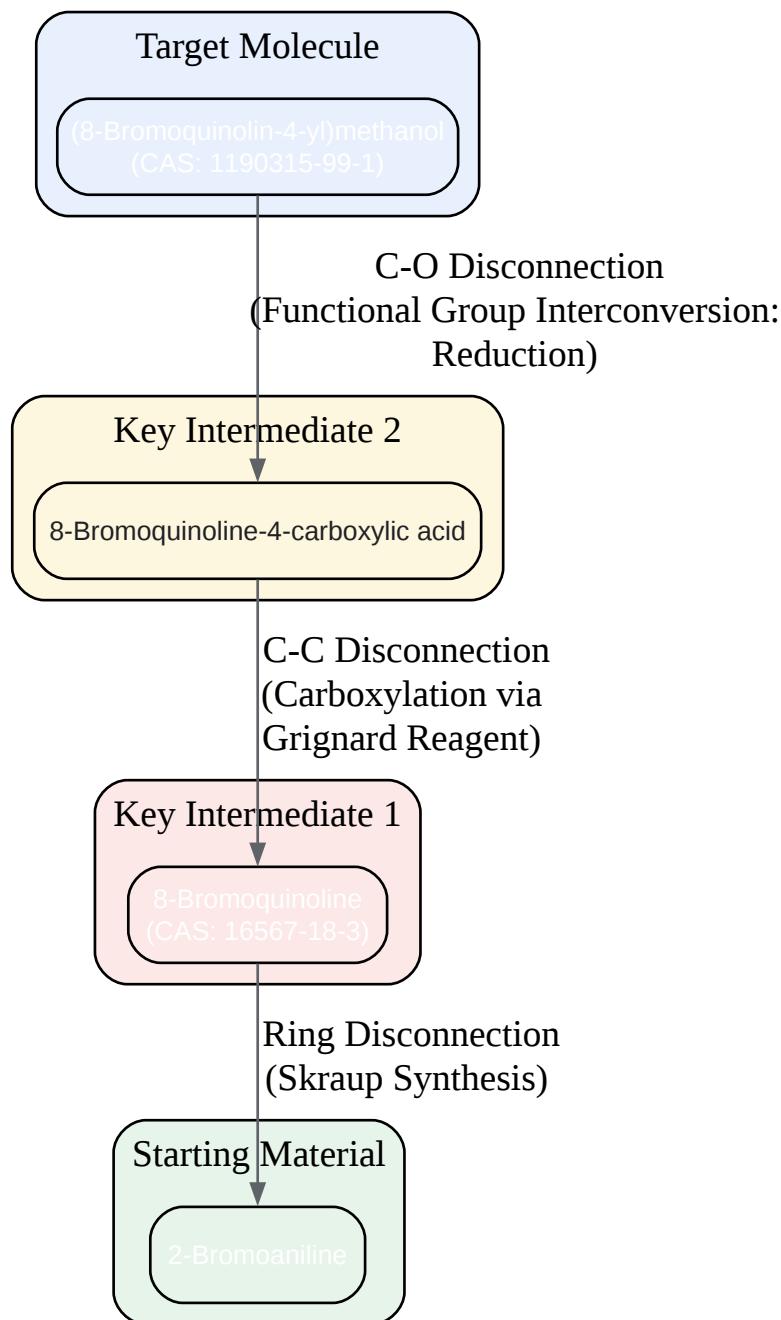
(8-Bromoquinolin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. The quinoline scaffold itself is a privileged structure, and its specific functionalization allows for diverse chemical modifications.^[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to **(8-bromoquinolin-4-yl)methanol**, intended for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind precursor synthesis, the critical final reduction step, and detailed, field-tested experimental protocols. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper mechanistic understanding.

Strategic Overview: A Retrosynthetic Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis for **(8-bromoquinolin-4-yl)methanol** identifies key bond disconnections and strategic intermediates, streamlining the laboratory workflow.

The primary alcohol in the target molecule is a clear candidate for a disconnection, pointing to a carboxylic acid or its ester derivative as a direct precursor. This carboxylic acid, 8-bromoquinoline-4-carboxylic acid, is therefore a key intermediate. This intermediate can be conceptually disconnected at the C4-carboxyl bond, suggesting a nucleophilic carbon source at C4 of an 8-bromoquinoline ring. A Grignard reagent is the classic and most effective choice for this transformation. This leads to our primary synthetic precursor, 8-bromoquinoline. Finally, 8-

bromoquinoline itself can be constructed from simpler acyclic precursors via a classic cyclization reaction.



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References

- 1. acgpubs.org [acgpubs.org]
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